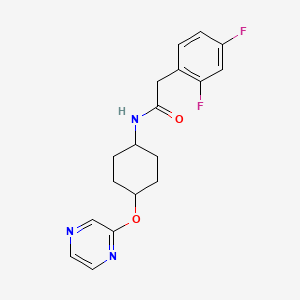

2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide

Description

This compound is an acetamide derivative featuring a 2,4-difluorophenyl group and a pyrazine-substituted cyclohexyl moiety. The difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the pyrazine ring may contribute to hydrogen bonding or π-stacking interactions with biological targets.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c19-13-2-1-12(16(20)10-13)9-17(24)23-14-3-5-15(6-4-14)25-18-11-21-7-8-22-18/h1-2,7-8,10-11,14-15H,3-6,9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTHDHLNOAILIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=C(C=C(C=C2)F)F)OC3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps:

-

Formation of the Pyrazin-2-yloxy Intermediate

Starting Material: Pyrazine-2-ol

Reagents: Alkyl halides (e.g., bromoalkanes), base (e.g., potassium carbonate)

Conditions: Reflux in an aprotic solvent (e.g., dimethylformamide)

-

Cyclohexylamine Derivative Synthesis

Starting Material: Cyclohexanone

Reagents: Ammonium acetate, reducing agents (e.g., sodium borohydride)

Conditions: Mild heating

-

Coupling Reaction

Starting Material: 2,4-difluorobenzoyl chloride

Reagents: Cyclohexylamine derivative, base (e.g., triethylamine)

Conditions: Room temperature, inert atmosphere

-

Final Acetamide Formation

Starting Material: Coupled intermediate

Reagents: Acetic anhydride, base (e.g., pyridine)

Conditions: Room temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

Reduction: Reduction reactions can target the difluorophenyl group or the pyrazin-2-yloxy moiety, potentially yielding partially or fully reduced derivatives.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

Major Products

Oxidation: Ketones, alcohols, or carboxylic acids.

Reduction: Partially or fully reduced aromatic rings.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an anti-inflammatory compound.

Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of 2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s core structure aligns with acetamide derivatives in the ISRIB series (e.g., ISRIB-A10, ISRIB-A13–A15) , which share the (1r,4r)-cyclohexyl backbone but differ in substituents:

Key Observations :

- The pyrazine group in the target compound distinguishes it from ISRIB analogs, which typically use phenoxy or chlorophenoxy substituents. Pyrazine’s nitrogen-rich structure may enhance binding specificity compared to phenyl groups .

Pharmacological and Physical Properties

While pharmacological data for the target compound are absent, inferences can be drawn from analogs:

- ISRIB Series: Demonstrated eIF2B antagonism, with activity dependent on substituent electronics (e.g., electron-withdrawing groups like cyano in ISRIB-A13 enhance potency) .

- N-Cyclohexyl-2-(4-fluorophenyl)acetamide : Exhibited moderate bioactivity in unspecified assays, attributed to the fluorophenyl group’s balance of lipophilicity and polarity .

Physical Properties :

- Melting Points : Fluorinated acetamides typically melt between 150–304°C (e.g., 150–152°C for , 302–304°C for ). The target compound’s melting point is expected to fall within this range.

- Solubility : The pyrazine moiety may improve aqueous solubility compared to purely aromatic analogs (e.g., ISRIB-A10 ).

Biological Activity

2-(2,4-difluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide, with the CAS number 2034223-74-8, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₈H₁₉F₂N₃O₂

- Molecular Weight : 347.4 g/mol

- Structure : The compound features a difluorophenyl group and a pyrazin-2-yloxy substituent on a cyclohexyl backbone.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antitumor Activity : Pyrazole derivatives have been shown to inhibit key oncogenic pathways. Studies suggest that the presence of the pyrazole moiety enhances anticancer properties by targeting BRAF(V600E) and EGFR pathways .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are common among pyrazole derivatives. This effect is attributed to the modulation of inflammatory mediators .

- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be analyzed through SAR studies:

| Structural Feature | Effect on Activity |

|---|---|

| Difluorophenyl Group | Enhances lipophilicity and receptor binding affinity |

| Pyrazin-2-yloxy Substituent | Contributes to selectivity and potency against specific targets |

| Cyclohexyl Backbone | Provides structural stability and influences pharmacokinetics |

Case Studies

- Anticancer Activity in Breast Cancer Models : Research involving pyrazole derivatives showed significant cytotoxic effects in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these derivatives with doxorubicin exhibited synergistic effects, enhancing therapeutic efficacy while reducing side effects .

- In Vivo Efficacy Against Malaria : In studies evaluating related compounds against Plasmodium falciparum, certain pyrazole derivatives demonstrated potent antimalarial activity. The mechanism involved inhibition of hemozoin formation, crucial for the parasite's survival .

- Anti-inflammatory Studies : Compounds within the same class were tested for their ability to reduce inflammation in animal models of arthritis. Results indicated a significant decrease in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.